N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide
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Overview
Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a dioxin ring, an oxadiazole ring, and a sulfonamide group, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dioxin Ring: The dioxin moiety can be synthesized through the reaction of catechols with appropriate reagents.
Coupling Reactions: The final step involves coupling the oxadiazole and dioxin intermediates with the sulfonamide benzamide derivative using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for treating various diseases, including infections and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole.
Sulfonamide Derivatives: Compounds like sulfanilamide.
Dioxin Derivatives: Compounds like dibenzo-p-dioxin.
Uniqueness
The uniqueness of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide lies in its combination of three distinct functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S/c1-15-5-8-19(9-6-15)35(30,31)28-18-4-2-3-16(13-18)22(29)25-24-27-26-23(34-24)17-7-10-20-21(14-17)33-12-11-32-20/h2-10,13-14,28H,11-12H2,1H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCDANCITRCAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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